N~2~-(3,4-dichlorophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(3,4-dichlorophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, commonly referred to as DCPG, is a chemical compound that has been extensively studied for its potential in scientific research. DCPG belongs to the class of glycine site NMDA receptor antagonists and is known to have a wide range of biochemical and physiological effects.
Mechanism of Action
DCPG acts as an antagonist at the glycine site of the NMDA receptor, which is known to play a critical role in synaptic plasticity and learning and memory. By blocking this site, DCPG can modulate the activity of NMDA receptors and affect various physiological processes.
Biochemical and Physiological Effects:
DCPG has been found to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of pain perception, and the prevention of neurodegeneration. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCPG in lab experiments is its specificity for the glycine site of the NMDA receptor, which allows for precise modulation of receptor activity. However, DCPG is also known to have off-target effects, which can complicate data interpretation. Additionally, its low solubility in water can limit its use in certain experimental conditions.
Future Directions
There are several future directions for research involving DCPG. One area of interest is the development of more specific and potent NMDA receptor antagonists based on the structure of DCPG. Another area of interest is the investigation of the role of NMDA receptors in neuroinflammation and neurodegeneration, which could lead to the development of new treatments for these conditions. Finally, further research is needed to fully understand the off-target effects of DCPG and to develop strategies to minimize their impact on experimental results.
Synthesis Methods
DCPG is synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with phenylsulfonyl chloride to form 3,4-dichlorophenylsulfonamide. This intermediate is then reacted with N-phenyl glycine to form DCPG.
Scientific Research Applications
DCPG has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been found to be particularly useful in the study of pain, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-18-12-11-16(13-19(18)22)24(28(26,27)17-9-5-2-6-10-17)14-20(25)23-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHUDBJYGXPCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-phenylacetamide |
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